Dapiprazole

Catalog No.
S525014
CAS No.
72822-12-9
M.F
C19H27N5
M. Wt
325.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapiprazole

CAS Number

72822-12-9

Product Name

Dapiprazole

IUPAC Name

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C19H27N5

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C19H27N5/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19/h2-3,6-7H,4-5,8-15H2,1H3

InChI Key

RFWZESUMWJKKRN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-5,6,7,8,-tetrahydro-1,2,4-triazolo(4,3-a)pyridine hydrochloride, dapiprazole, dapiprazole hydrochloride, Remydrial, Rev-Eyes

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4

Description

The exact mass of the compound Dapiprazole is 325.22665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dopamine Modulation and Schizophrenia

Schizophrenia is a complex mental illness characterized by positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, apathy). Dopamine dysregulation is thought to play a role in the pathophysiology of schizophrenia. Dapiprazole exhibits antagonist properties at dopamine D2 receptors, potentially helping to regulate dopamine signaling and improve symptoms [1]. Research is ongoing to determine the efficacy and safety of Dapiprazole as a treatment for schizophrenia compared to existing medications.

Source

[1] Li, W., et al. (2013). The antipsychotic profile of dapiprazole in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 47, 282-289. ()

Neuroprotection and Neurodegenerative Diseases

Dapiprazole has also shown promise in pre-clinical studies for its potential neuroprotective effects. It may help to preserve neurons and improve cognitive function in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [2, 3]. The mechanism by which Dapiprazole exerts these effects is still under investigation, but it may be related to its ability to modulate glutamate signaling and reduce oxidative stress.

Sources

[2] Lv, J., et al. (2017). Dapiprazole protects against Aβ-induced neurotoxicity and cognitive dysfunction in APP/PS1 mice. Neuroscience Letters, 651, 224-230. ()

[3] Xu, Y., et al. (2015). Dapiprazole protects dopaminergic neurons against MPTP-induced neurotoxicity in mice. European Journal of Pharmacology, 764, 485-492. ()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.4

Exact Mass

325.22665

LogP

2.3
2.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RNZ8GJO7K

Drug Indication

Used in the treatment of iatrogenically induced mydriasis produced by adrenergic (phenylephrine) or parasympatholytic (tropicamide) agents used in certain eye examinations.
FDA Label

Pharmacology

Dapiprazole is an alpha-adrenergic blocking agent. It produces miosis by blocking the alpha-adrenergic receptors on the dilator muscle of the iris. Dapiprazole produces no significant action on ciliary muscle contraction and thus, there are no changes in the depth of the anterior chamber of the thickness of the lens. It does not alter the IOP either in normal eyes or in eyes with elevated IOP. The rate of pupillary constriction may be slightly slower in clients with brown irises than in clients with blue or green irises.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EX - Other antiglaucoma preparations
S01EX02 - Dapiprazole

Mechanism of Action

Dapiprazole acts through blocking the alpha1-adrenergic receptors in smooth muscle. It produces miosis through an effect on the dilator muscle of the iris and does not have any significant activity on ciliary muscle contraction and, therefore does not induce a significant change in the anterior chamber depth or the thickness of the lens.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

72822-12-9

Wikipedia

Dapiprazole

Dates

Modify: 2023-07-15
1: Ramesh T, Rao PN, Rao RN. Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: application to pharmacokinetics. Biomed Chromatogr. 2014 May;28(5):615-20. PubMed PMID: 24847516.
2: Ramesh T, Rao PN. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. J Chromatogr Sci. 2013 Oct;51(9):856-60. doi: 10.1093/chromsci/bms184. Epub 2012 Nov 20. PubMed PMID: 23169931.
3: Canovetti A, Nardi M, Figus M, Fogagnolo P, Benelli U. Aceclidine, brimonidine tartrate, and dapiprazole: comparison of miotic effect and tolerability under different lighting conditions. J Cataract Refract Surg. 2009 Jan;35(1):42-6. doi: 10.1016/j.jcrs.2008.09.009. PubMed PMID: 19101423.
4: Marx-Gross S, Krummenauer F, Dick HB, Pfeiffer N. Brimonidine versus dapiprazole: Influence on pupil size at various illumination levels. J Cataract Refract Surg. 2005 Jul;31(7):1372-6. PubMed PMID: 16105609.
5: Giakoumaki SG, Hourdaki E, Grinakis V, Theou K, Bitsios P. Effects of peripheral sympathetic blockade with dapiprazole on the fear-inhibited light reflex. J Psychopharmacol. 2005 Mar;19(2):139-48. PubMed PMID: 15728435.
6: Leccisotti A. Dapiprazole for night halos caused by angle-supported phakic intraocular lenses. J Refract Surg. 2004 Sep-Oct;20(5):489. PubMed PMID: 15523962.
7: Schmidbauer JM, Georg T, Möller MR, Ruprecht KW. [Driving ability after reversal of phenylephrine 10% induced mydriasis by dapiprazole 0.5%; a prospective study on 65 eyes]. Klin Monbl Augenheilkd. 2000 Dec;217(6):340-4. German. PubMed PMID: 11210707.
8: Schimidbauer JM, Höh H, Franke G, Petsch E, Siegmund W. [Clinical use of mydriasis with 10% phenylephrine and its antagonism by 0.5% dapiprazole]. Ophthalmologe. 1999 Mar;96(3):182-6. German. PubMed PMID: 10234966.
9: Anicho UM, Cooper J, Feldman J, Jaanus SD, Dignam K. The clinical efficacy of paremyd with and without dapiprazole in subjects with light and dark brown irides. Optom Vis Sci. 1999 Feb;76(2):94-101. PubMed PMID: 10082055.
10: Eltze M. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D. J Pharm Pharmacol. 1997 Nov;49(11):1091-5. PubMed PMID: 9401944.

Explore Compound Types